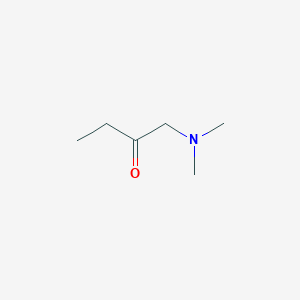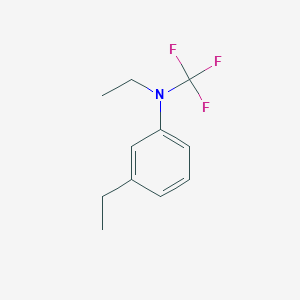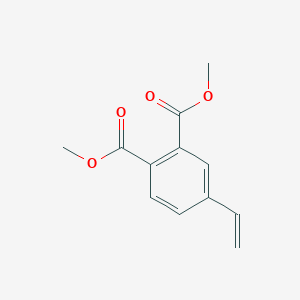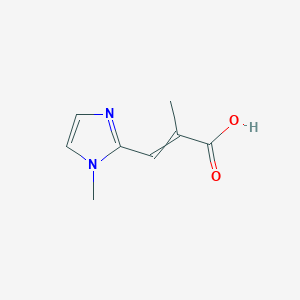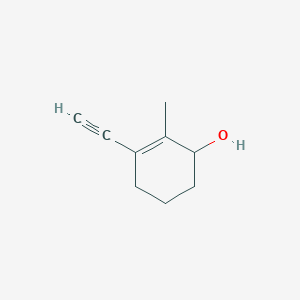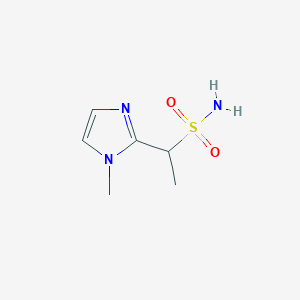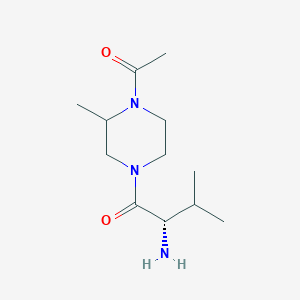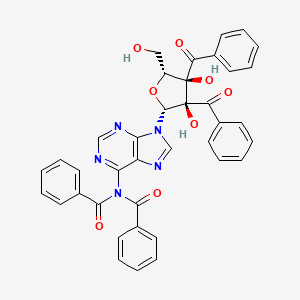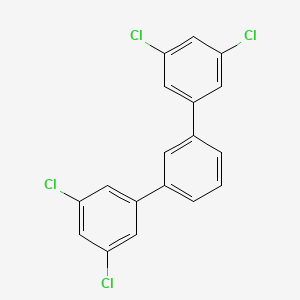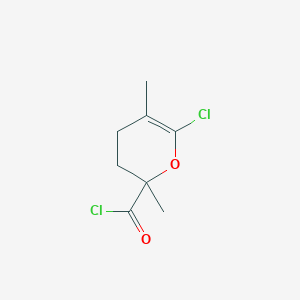![molecular formula C10H11BrO3 B13966068 [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol: is an organic compound that features a bromine atom, a dioxolane ring, and a phenyl group with a methanol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol typically involves the reaction of 4-bromo-3-(1,3-dioxolan-2-yl)phenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide at elevated temperatures (around 100-150°C) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-(1,3-dioxolan-2-yl)benzaldehyde or 4-bromo-3-(1,3-dioxolan-2-yl)benzoic acid.
Reduction: Formation of 4-bromo-3-(1,3-dioxolan-2-yl)phenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex organic molecules.
Reagent: It serves as a reagent in various organic synthesis reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its unique structural features and reactivity.
Biological Studies: It is used in studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It is employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring and bromine atom play crucial roles in its binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
- 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
- 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine
Uniqueness:
- Structural Features: The presence of both a bromine atom and a dioxolane ring in [4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol makes it unique compared to other similar compounds.
- Reactivity: Its reactivity in various chemical reactions, such as oxidation, reduction, and substitution, distinguishes it from other compounds with similar structures .
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
[4-bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C10H11BrO3/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5,10,12H,3-4,6H2 |
InChI Key |
PZLVZIPMJSXGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


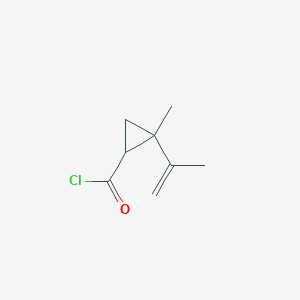
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
